molecular formula C12H9N3O2 B2499089 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 866043-21-2

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B2499089
CAS No.: 866043-21-2
M. Wt: 227.223
InChI Key: GVXAIGQENUIKCO-UHFFFAOYSA-N
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Description

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a key target for antiviral drugs.

Biochemical Pathways

The compound’s interaction with the genome polyprotein affects the biochemical pathway of viral replication. By inhibiting the function of the genome polyprotein, the compound disrupts the virus’s ability to reproduce, which can lead to a decrease in viral load .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing , suggesting that it has suitable pharmacokinetic properties for drug development

Result of Action

The result of this compound’s action is a decrease in viral replication. By inhibiting the function of the genome polyprotein, the compound can reduce the number of new viruses produced, potentially leading to a decrease in the severity of the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanobenzamide in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar heterocyclic structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the cyano and benzamide groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

4-Cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly its antiviral and anticancer properties.

Structural Characteristics

This compound features a benzamide moiety linked to a 1,2-oxazole ring with a cyano group at the 4-position and a methyl group at the 3-position. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the oxazole ring : This typically includes cyclization reactions involving appropriate precursors.
  • Introduction of the cyano group : Often achieved through nitrile substitution reactions.
  • Final coupling : The benzamide moiety is introduced via acylation reactions.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication by targeting essential viral proteins involved in genome polyprotein processing. This action can lead to a significant reduction in viral load during infections, demonstrating its potential as an antiviral therapeutic agent.

Anticancer Activity

The compound also displays promising anticancer properties. Preliminary studies have indicated that it may inhibit specific cancer cell lines through mechanisms such as:

  • Enzyme inhibition : The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is implicated in various physiological processes and cancer progression.
  • Induction of apoptosis : Flow cytometry assays have shown that it can induce apoptosis in cancer cells in a dose-dependent manner .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntiviral ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateInhibition of viral proteins; carbonic anhydrase inhibition
2-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamideModerateHighEnzyme inhibition; cellular signaling interference
Other oxazole derivativesVariableLow to ModerateDiverse mechanisms depending on structure

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral replication in cultured cells infected with specific viruses. The compound was observed to lower the expression levels of viral proteins crucial for replication.
  • Cancer Cell Line Studies : A study involving multiple cancer cell lines (e.g., MCF-7 and U-937) showed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls. The IC50 values for these effects were found to be within the micromolar range, indicating potent activity against these cancer types .

Properties

IUPAC Name

4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAIGQENUIKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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